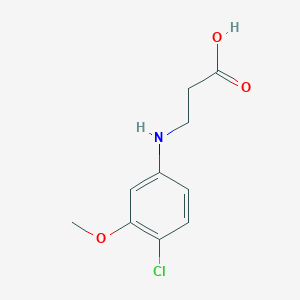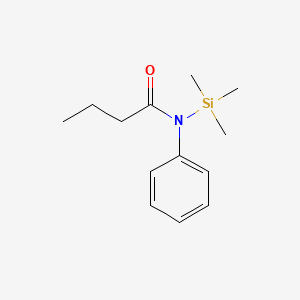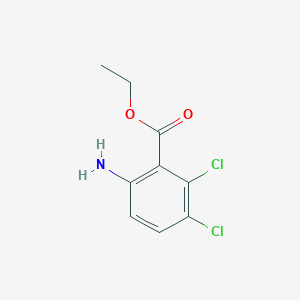
2,6-Bis(dimethylamino)-5-formyl-4-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(dimethylamino)-5-formyl-4-methylnicotinonitrile ist eine komplexe organische Verbindung, die zur Klasse der Pyridinderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein von zwei Dimethylaminogruppen, einer Formylgruppe, einer Methylgruppe und einer Nitrilgruppe aus, die an einen Nicotinonitrilkern gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,6-Bis(dimethylamino)-5-formyl-4-methylnicotinonitrile beinhaltet typischerweise die Reaktion von 2,6-Dichlorpyridin mit Dimethylamin in Gegenwart eines Katalysators wie Kupfersulfat. Die Reaktion wird in einer wässrigen Lösung bei erhöhten Temperaturen, üblicherweise um 160 °C, für etwa 15 Stunden durchgeführt . Dieses Verfahren gewährleistet die Bildung der gewünschten Verbindung mit hoher Ausbeute und Reinheit.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Verwendung von Hochdruckreaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern. Die Reaktionsbedingungen werden optimiert, um eine maximale Ausbeute und minimale Nebenprodukte zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Dimethylaminogruppen durch andere Nukleophile ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden in der Regel in wasserfreien Lösungsmitteln wie Tetrahydrofuran oder Ethanol durchgeführt.
Substitution: Verschiedene Nukleophile wie Amine, Thiole oder Halogenide; Reaktionen werden in polaren Lösungsmitteln wie Dimethylsulfoxid oder Acetonitril durchgeführt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu entsprechenden Carbonsäuren oder Aldehyden führen, während die Reduktion Amine oder Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle und heterocyclischer Verbindungen verwendet.
Biologie: Aufgrund seiner einzigartigen elektronischen Eigenschaften wurde es auf sein Potenzial als Fluoreszenzsonde untersucht.
Medizin: Es wurde auf sein Potenzial für therapeutische Anwendungen untersucht, einschließlich als Antikrebsmittel oder antimikrobielles Mittel.
Industrie: Es wird bei der Entwicklung fortschrittlicher Materialien wie Polymere und Farbstoffe eingesetzt, da es stabil und reaktiv ist
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -pfaden. Die Verbindung kann als Lewis-Base wirken und Komplexe mit Metallionen bilden und bestimmte Reaktionen aktivieren. Seine Dimethylaminogruppen können an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen beteiligt sein und so seine Reaktivität und Bindungsaffinität beeinflussen .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(dimethylamino)-5-formyl-4-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(dimethylamino)-5-formyl-4-methylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity
Wirkmechanismus
The mechanism of action of 2,6-Bis(dimethylamino)-5-formyl-4-methylnicotinonitrile involves its interaction with various molecular targets and pathways. The compound can act as a Lewis base, forming complexes with metal ions and activating certain reactions. Its dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,6-Bis(dimethylamino)pyridin: Ähnliche Struktur, jedoch ohne die Formyl- und Nitrilgruppen.
2,6-Bis(methylamino)pyridin: Ähnliche Struktur, jedoch mit Methylaminogruppen anstelle von Dimethylaminogruppen.
2,6-Bis(aryliden)cyclohexanone: Andere Kernstruktur, aber ähnliche funktionelle Gruppen
Einzigartigkeit
2,6-Bis(dimethylamino)-5-formyl-4-methylnicotinonitrile ist einzigartig aufgrund der Kombination seiner funktionellen Gruppen, die ihm unterschiedliche elektronische und sterische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Anwendungen, insbesondere bei der Synthese komplexer organischer Moleküle und der Entwicklung fortschrittlicher Materialien.
Eigenschaften
Molekularformel |
C12H16N4O |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
2,6-bis(dimethylamino)-5-formyl-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H16N4O/c1-8-9(6-13)11(15(2)3)14-12(16(4)5)10(8)7-17/h7H,1-5H3 |
InChI-Schlüssel |
NROFSKZJMSVNJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=C1C#N)N(C)C)N(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine](/img/structure/B11876509.png)




![3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11876555.png)


![7-Nitro-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B11876562.png)





